3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
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Description
GK921 is an inhibitor of transglutaminase 2 (TG2; IC50 = 7.71 µM). It is cytotoxic against a panel of eight renal cell carcinoma (RCC) cell lines (mean GI50 = 0.905 µM). GK921 (8 mg/kg) suppresses tumor growth in ACHN and Caki-1 RCC mouse xenograft models.
GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
Scientific Research Applications
Electrochromic Materials : Zhao et al. (2014) studied polymeric electrochromic materials using a pyrido[4,3-b]pyrazine derivative as the acceptor unit. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their potential application in NIR electrochromic devices (Zhao et al., 2014).
Synthesis of Derivatives : Kano and Yuasa (1983) reported the synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives, highlighting the chemical versatility and potential for further functionalization of pyrido[2,3-b]pyrazine compounds (Kano & Yuasa, 1983).
Optoelectronic Properties : Zhao et al. (2004) synthesized a series of 2,5-di(aryleneethynyl)pyrazine derivatives, investigating their structural and optoelectronic properties. These compounds show promise in light-emitting device applications (Zhao et al., 2004).
Anticancer Agents : Murphy et al. (2011) discovered potent and selective inhibitors of PDK1 in the pyrazine ring, which have potential as anticancer agents (Murphy et al., 2011).
Conducting Polymers : Zhang et al. (2016) prepared donor–acceptor type conducting polymers containing pyrido[4,3-b]pyrazine. These polymers showed potential in electrochromic device applications due to their desirable optical contrasts and excellent stability (Zhang et al., 2016).
Facile Synthesis and Characterization : Sanad et al. (2018) conducted a facile synthesis and characterization of novel pyrido[3,2-d]pyrimidine derivatives. Such methodologies can be critical in developing new compounds with potential applications in various fields (Sanad et al., 2018).
Antibacterial Properties : Miyazawa et al. (1997) synthesized novel pyrido[2,3-b]pyrazine derivatives and evaluated their antibacterial activities. This demonstrates the potential of these compounds in medical applications (Miyazawa et al., 1997).
properties
IUPAC Name |
3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJJHBAEYKXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |
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